

# The Discovery and Chemical Profile of Vulolisib: A Potent PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

**Vulolisib** is a potent and selective small molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme, a critical component of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in a variety of human cancers, making it a prime target for therapeutic intervention. **Vulolisib** has demonstrated significant antiproliferative activity in cancer cell lines harboring PIK3CA mutations and efficacy in in vivo tumor models. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of **Vulolisib**, including detailed experimental protocols for its characterization and a summary of its quantitative bioactivity.

## **Discovery and Chemical Structure**

**Vulolisib** was identified as a potent PI3Kα-selective inhibitor through research aimed at developing novel antineoplastic agents.[2] Its chemical structure was disclosed in the World Health Organization's proposed International Nonproprietary Name (INN) list 127 on July 21, 2022, and is detailed in patent WO2021104146A1.[2]

Chemical Name: (2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1][3]benzoxazepin-9-yl]amino]propanamide

Table 1: Chemical and Physical Properties of **Vulolisib** 



| Property          | Value                                                                                                                               |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------|--|
| Molecular Formula | C18H19F2N5O3S                                                                                                                       |  |
| Molecular Weight  | 423.44 g/mol                                                                                                                        |  |
| Monoisotopic Mass | 423.1177 g/mol                                                                                                                      |  |
| CAS Number        | 2390105-79-8                                                                                                                        |  |
| IUPAC Name        | (2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1] [3]benzoxazepin-9-yl]amino]propanamide |  |
| SMILES            | CINVALID-LINK<br>Nc1ccc2c(c1)OCCn1cc(nc21)-<br>n1c(=O)sc[C@H]1C(F)F                                                                 |  |
| InChI Key         | KEEKMOIRJUWKNK-CABZTGNLSA-N                                                                                                         |  |

# Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

**Vulolisib** exerts its anti-cancer effects by selectively inhibiting the p110 $\alpha$  catalytic subunit of PI3K.[2] This kinase is a central node in the PI3K/AKT/mTOR signaling cascade, which regulates a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. In many cancers, activating mutations in the PIK3CA gene, which encodes the p110 $\alpha$  subunit, lead to constitutive activation of this pathway, driving tumorigenesis.

By inhibiting PI3Kα, **Vulolisib** blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as AKT and S6 Kinase (S6K), ultimately leading to the suppression of tumor cell growth and proliferation.





Click to download full resolution via product page

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Vulolisib.



# **Quantitative Bioactivity**

**Vulolisib** has demonstrated high potency and selectivity for PI3Kα in biochemical assays and potent anti-proliferative activity in various cancer cell lines, particularly those with PIK3CA mutations.

Table 2: In Vitro Inhibitory Activity of Vulolisib against PI3K Isoforms

| PI3K Isoform | IC <sub>50</sub> (nM) |
|--------------|-----------------------|
| ΡΙ3Κα        | 0.2[1][4]             |
| РІЗКβ        | 168[1][4]             |
| РІЗКу        | 90[1][4]              |
| ΡΙ3Κδ        | 49[1][4]              |

Table 3: Anti-proliferative Activity of Vulolisib in Cancer Cell Lines

| Cell Line | Cancer Type    | PIK3CA Mutation | IC50 (nM) |
|-----------|----------------|-----------------|-----------|
| HCC1954   | Breast Cancer  | H1047R          | 21[1]     |
| HGC-27    | Gastric Cancer | E542K           | 60[1]     |
| MKN1      | Gastric Cancer | E545K           | 40[1]     |

## **In Vivo Efficacy**

In preclinical animal models, **Vulolisib** has shown significant anti-tumor activity and favorable pharmacokinetic properties.

Table 4: In Vivo Efficacy and Pharmacokinetics of Vulolisib



| Parameter                     | Value and Conditions                                                                                                    |
|-------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Tumor Growth Inhibition (TGI) | 132% (10 mg/kg, p.o., daily for 19 days)[1]                                                                             |
| Pharmacokinetics              | Favorable profile observed with a single 5 mg/kg oral dose in male Balb/c mice[1]                                       |
| Tolerance                     | Better tolerance and exposure compared to<br>Inavolisib at doses of 10, 30, and 60 mg/kg (i.g.,<br>daily for 7 days)[1] |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the characterization of **Vulolisib**.

## Synthesis of Vulolisib

A detailed experimental procedure for the synthesis of **Vulolisib** can be found in patent WO2021104146A1. The synthesis is a multi-step process involving the construction of the core imidazo[1,2-d][1][3]benzoxazepine scaffold followed by coupling with the chiral thiazolidinone and aminopropanamide side chains. Researchers should refer to the "Examples" section of the patent document for a step-by-step description of the synthesis, including reagents, reaction conditions, and purification methods.

# PI3Kα Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the activity of PI3K $\alpha$  and the inhibitory effect of compounds like **Vulolisib**.

Principle: The assay is based on the detection of PIP3, the product of the PI3Kα-catalyzed phosphorylation of PIP2. A GST-tagged PIP3-binding protein (e.g., GRP1-PH domain) and a biotinylated PIP3 tracer are used in conjunction with a Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665. In the absence of PIP3 produced by the kinase reaction, the binding of the tracer to the GST-protein brings the Europium and XL665 into close proximity,



resulting in a high HTRF signal. PIP3 produced by the kinase reaction competes with the tracer, leading to a decrease in the HTRF signal.

#### Protocol:

- Reagent Preparation:
  - Prepare a 1x kinase reaction buffer.
  - Dilute PI3Kα enzyme to the desired concentration in the reaction buffer.
  - Prepare a solution of PIP2 substrate in the reaction buffer.
  - Prepare a serial dilution of Vulolisib in DMSO.
  - Prepare the detection reagents (Europium anti-GST and Streptavidin-XL665) in the detection buffer.
- Kinase Reaction:
  - In a 384-well plate, add a small volume of the diluted Vulolisib or DMSO (for control).
  - Add the PI3Kα enzyme solution to each well.
  - Initiate the reaction by adding the PIP2 substrate and ATP solution.
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
  - Stop the kinase reaction by adding EDTA.
  - Add the premixed detection reagents to each well.
  - Incubate the plate at room temperature for 1-2 hours to allow for signal development.
  - Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.







- Data Analysis:
  - o Calculate the HTRF ratio (665 nm / 620 nm \* 10,000).
  - Plot the HTRF ratio against the logarithm of the **Vulolisib** concentration.
  - Determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic equation.





Click to download full resolution via product page

**Figure 2:** Experimental workflow for the PI3K $\alpha$  HTRF kinase assay.



## **Cell Proliferation Assay (MTT or SRB Assay)**

This assay measures the effect of **Vulolisib** on the proliferation of cancer cell lines.

#### Principle:

- MTT Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
- SRB Assay: Sulforhodamine B (SRB) is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which correlates with cell number.

#### Protocol (MTT Assay):

- Cell Seeding:
  - Harvest and count cells from a logarithmic growth phase culture.
  - Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- · Compound Treatment:
  - Prepare a serial dilution of Vulolisib in the cell culture medium.
  - Remove the old medium from the wells and add the medium containing different concentrations of **Vulolisib**. Include a vehicle control (DMSO).
  - Incubate the plate for a specified period (e.g., 72 hours).
- MTT Addition and Incubation:
  - Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Formazan Solubilization and Absorbance Reading:



- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Plot the percentage of viability against the logarithm of the Vulolisib concentration.
  - Determine the IC<sub>50</sub> value using non-linear regression analysis.

## Western Blot Analysis of PI3K Pathway Modulation

This technique is used to assess the effect of **Vulolisib** on the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT and S6K.

#### Protocol:

- Cell Lysis:
  - Treat cancer cells with Vulolisib at various concentrations for a specific duration.
  - Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
  - Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:
  - Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting:

## Foundational & Exploratory





- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated S6K (p-S6K), total S6K, and a loading control (e.g., GAPDH or β-actin).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis:
  - Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  - Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.





Click to download full resolution via product page

Figure 3: General workflow for Western blot analysis of PI3K pathway inhibition.



### Conclusion

**Vulolisib** is a promising, potent, and selective PI3K $\alpha$  inhibitor with significant anti-neoplastic potential. Its well-defined chemical structure and mechanism of action, coupled with compelling preclinical in vitro and in vivo data, provide a strong rationale for its further development as a targeted cancer therapeutic. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the biological activities and therapeutic applications of **Vulolisib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. merckmillipore.com [merckmillipore.com]
- 2. A new evaluation method for quantifying PI3K activity by HTRF assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- To cite this document: BenchChem. [The Discovery and Chemical Profile of Vulolisib: A Potent PI3Kα Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830835#discovery-and-chemical-structure-of-vulolisib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com